(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol is a complex organic molecule with a unique structure. This compound is characterized by its pentacyclic framework, which includes multiple rings and a variety of functional groups. The presence of oxygen and nitrogen atoms within the structure suggests potential reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol typically involves multiple steps, including cyclization reactions and functional group modifications. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Pentacyclic Core: This step involves the cyclization of precursor molecules to form the pentacyclic framework. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Functional Group Introduction: After forming the core structure, various functional groups such as hydroxyl, methyl, and azapentacyclic groups are introduced through selective reactions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound (1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction reactions can convert carbonyl groups to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3 (Chromium trioxide)
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides (Cl-, Br-), Amines (NH3, RNH2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s structural features may enable it to interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine
The compound’s potential reactivity and functional groups suggest it could be explored for medicinal chemistry applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one: This compound differs by having a ketone group instead of a hydroxyl group.
(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-amine: This compound has an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol lies in its specific combination of functional groups and pentacyclic structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H31NO2 |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |
InChI |
InChI=1S/C21H31NO2/c1-19-11-13-12-22-24-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)23/h12,14-17,23H,4-11H2,1-3H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 |
InChI Key |
NVRBTSJVNRXYBW-IYRCEVNGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C(C4)ON=C5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)ON=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.